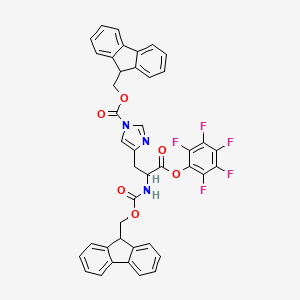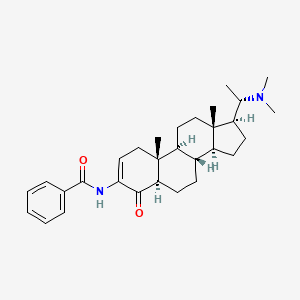
Axillaridine A
Übersicht
Beschreibung
Axillaridine A is a natural compound that can be isolated from Sarcococca hookeriana var. digyna. It has been identified as an acetylcholinesterase (AChE) inhibitor . Its molecular formula is C30H42N2O2 , with a molecular weight of 462.7 g/mol .
Chemical Reactions Analysis
Axillaridine A inhibits the catalytic activity of AChE by forming stable π-π interactions with specific amino acid residues, such as Tyr124 . Further studies are needed to explore its reactivity and potential reactions.
Wissenschaftliche Forschungsanwendungen
Axillaridine A: Comprehensive Analysis of Scientific Research Applications
Inhibition of Acetylcholinesterase (AChE): Axillaridine A has been studied for its interaction with human acetylcholinesterase (hAChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine. It forms stable pi-pi interactions with the aromatic ring of Tyr124, resulting in the inhibition of the enzyme’s catalytic activity. This interaction keeps the substrate stable at the edge of the catalytic gorge, preventing its breakdown by hAChE .
Molecular Dynamics Simulation: Molecular dynamics (MD) simulations have been carried out to study the interactions of Axillaridine-A on the binding site of AChE and to determine the structural and dynamic effects present at the catalytic gorge of the enzyme .
Anticholinesterase Alkaloid Screening: In silico screening studies have identified Axillaridine A as one of several anticholinesterase alkaloids with a remarkable inhibitory tendency towards cyclooxygenase-2 (COX-2) and matrix metalloproteinase-8 (MMP-8), which are involved in inflammatory processes and tissue remodeling, respectively .
Phytochemical Studies: Phytochemical studies on certain plant species, such as Sarcococca hookeriana, have identified Axillaridine A as one of the compounds isolated from extracts, indicating its natural occurrence and potential for further pharmacological exploration .
Wirkmechanismus
Target of Action
Axillaridine A is a potent natural cholinesterase inhibitor . Its primary target is the human acetylcholinesterase (hAChE) enzyme . Acetylcholinesterase is a key component of cholinergic brain synapses and neuromuscular junctions. The major biological role of the enzyme is the termination of impulse transmission by rapid hydrolysis of the cationic neurotransmitter acetylcholine .
Mode of Action
Molecular Dynamics (MD) simulations have shown that Axillaridine A interacts with its target, hAChE, at the active site of the protein . The active site of AChE is located at the bottom of a deep and narrow cavity whose surface is lined with rings of aromatic residues . The complexation of AChE with Axillaridine A results in the reduction of gorge size due to interaction between the ligand and the active site residues . This interaction alters the specific conformation of the active site .
Biochemical Pathways
The presence of Axillaridine A in the active site of AChE leads to stable hydrogen bondings established between amino acids . With the increasing interaction between the ligand and the active amino acids, the size of the active site of the complex decreases with respect to time . This provides an explanation for the binding pattern of bulky steroidal alkaloids at the active site of AChE .
Pharmacokinetics
Molecular docking studies have shown that axillaridine a has high binding affinity for its target, suggesting potential bioavailability
Result of Action
Axillaridine A forms stable π -π interactions with the aromatic ring of Tyr124 that results in inhibition of the catalytic activity of the enzyme . This π -π interaction keeps the substrate stable at the edge of the catalytic gorge by inhibiting its catalytic activity . This inhibition of AChE’s catalytic activity is the primary molecular effect of Axillaridine A’s action.
Action Environment
The environment in which Axillaridine A acts is primarily the active site of the AChE enzyme . The size and conformation of this active site can influence the compound’s action, efficacy, and stability
Eigenschaften
IUPAC Name |
N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,16,19,21-25H,11-15,17-18H2,1-5H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOKPMWBVUQPK-IWDJEAQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Axillaridine A and where is it found?
A1: Axillaridine A is a pregnane-type steroidal alkaloid originally isolated from the seeds of Crotalaria axillaris []. It has since been found in other plant species, including Pachysandra terminalis [, ] and Sarcococca hookeriana [].
Q2: How does Axillaridine A exert its biological activity?
A2: Axillaridine A demonstrates inhibitory activity against cholinesterases, particularly acetylcholinesterase (AChE) [, , ]. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Axillaridine A prolongs the action of acetylcholine in the synaptic cleft.
Q3: Can you explain the mechanism of Axillaridine A binding to acetylcholinesterase?
A3: Molecular dynamics simulations have provided insights into how Axillaridine A interacts with the AChE active site [, ]. The simulations suggest that Axillaridine A binds at the peripheral anionic site of AChE, forming π-π interactions with aromatic residues like tyrosine. Specifically, a stable π-π interaction with Tyr124 was identified as potentially crucial for inhibiting the enzyme's catalytic activity [].
Q4: What is the structural formula and molecular weight of Axillaridine A?
A4: While the provided abstracts don't explicitly state the molecular formula and weight of Axillaridine A, they mention its structure elucidation through spectroscopic techniques like NMR and MS [, , ]. Full structural characterization would involve determining its exact molecular formula and weight.
Q5: Is there any research on the structure-activity relationship (SAR) of Axillaridine A?
A5: While the provided abstracts don't delve into specific SAR studies for Axillaridine A, research on other steroidal alkaloids from Pachysandra procumbens showed that modifications to the structure, including the presence of specific functional groups, influenced their antiestrogen-binding site inhibitory activity []. This suggests that SAR studies could be valuable for understanding and optimizing the biological activity of Axillaridine A.
Q6: Has Axillaridine A shown promising results in treating Alzheimer's disease?
A6: While Axillaridine A exhibits AChE inhibitory activity in vitro, its potential as a therapeutic for Alzheimer's disease requires further investigation [, , ]. The in vivo efficacy, pharmacokinetic properties, and toxicity profile of Axillaridine A need to be thoroughly assessed before any conclusions about its therapeutic potential can be drawn.
Q7: What analytical methods are used to study Axillaridine A?
A7: Researchers employ various spectroscopic methods like IR, UV, NMR (including HMQC, COSY, and HMBC), and MS for the isolation, structure elucidation, and characterization of Axillaridine A [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




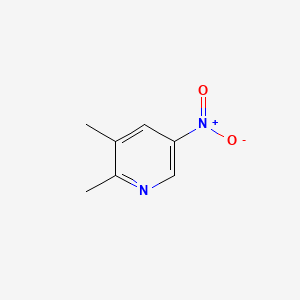
![5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid](/img/structure/B1630730.png)
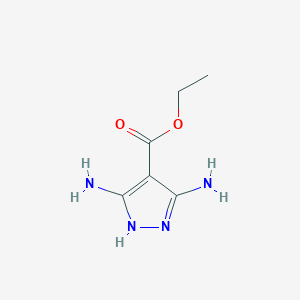
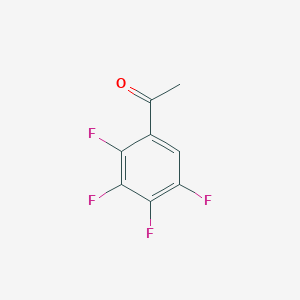
![Tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B1630744.png)
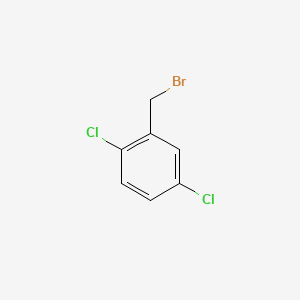


![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)



